molecular formula C14H8ClF3O2 B578439 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid CAS No. 1237080-49-7

2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid

Cat. No.: B578439
CAS No.: 1237080-49-7
M. Wt: 300.661
InChI Key: JMYZJNOSHGYDKU-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid is a chemical compound with the molecular formula C14H8ClF3O2 and a molecular weight of 300.66 g/mol . It is known for its unique structural features, including a trifluoromethyl group attached to a phenyl ring, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid typically involves the reaction of 2-chloro-4-iodobenzoic acid with trifluoromethylphenylboronic acid under Suzuki coupling conditions . The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted benzoic acids, biaryl compounds, and various derivatives with modified functional groups .

Scientific Research Applications

2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property facilitates its binding to intracellular targets, modulating biochemical pathways and exerting its effects .

Comparison with Similar Compounds

  • 2-Chloro-4-trifluoromethylbenzoic acid
  • 2-Hydroxy-4-(trifluoromethyl)benzoic acid
  • 4-Chloro-2-(trifluoromethyl)phenylboronic acid

Comparison: Compared to these similar compounds, 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both chloro and trifluoromethyl groups on the phenyl ring provides a balance of electron-withdrawing effects, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-chloro-4-[2-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3O2/c15-12-7-8(5-6-10(12)13(19)20)9-3-1-2-4-11(9)14(16,17)18/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYZJNOSHGYDKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691130
Record name 3-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1237080-49-7
Record name 3-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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